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molecular formula H2NiO5S B1259748 Nickel sulphate hydrate

Nickel sulphate hydrate

Cat. No. B1259748
M. Wt: 172.77 g/mol
InChI Key: LKNLEKUNTUVOML-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Patent
US05880135

Procedure details

A suspension of 10 g of 2-chloro-4-trifluoromethylaniline in 18 g of 95% sulphuric acid and 65 ml of water is slowly added at 15° C. to a solution of 3.57 g of sodium nitrite in 7 ml of water. The reaction mixture is stirred at 40°-45° C. for 2 hours and then carefully poured onto the following mixture maintained at 95° C.: 10.77 g of sodium cyanide, 0.51 g of copper cyanide, 25.8 g of sodium hydrogencarbonate and 0.46 g of nickel sulphate hydrate in 30 ml of water. The reaction mixture is stirred at 100° C. for 1 hour and then, after cooling, 30 ml of a saturated aqueous sodium hydrogencarbonate solution are added and extraction is carried out with dichloromethane. The extract is filtered through celite and then successively washed with water, with salted water, dried over sodium sulphate and evaporated to dryness. The residue is purified on a column of silica gel, eluent: 20/1 (v/v) cyclohexane/ethyl acetate, and 3.55 g of 2-chloro-4-trifluoromethylbenzonitrile are obtained in the form of a brown oil. 1H NMR (CDCl3): 7.4 to 7.8 (m, 3H).
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.46 g
Type
catalyst
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
18 g
Type
solvent
Reaction Step Three
Name
Quantity
65 mL
Type
solvent
Reaction Step Three
Quantity
3.57 g
Type
reactant
Reaction Step Four
Name
Quantity
7 mL
Type
solvent
Reaction Step Four
Quantity
10.77 g
Type
reactant
Reaction Step Five
Quantity
0.51 g
Type
reactant
Reaction Step Six
Quantity
25.8 g
Type
reactant
Reaction Step Seven
Quantity
30 mL
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:8]=[C:7]([C:9]([F:12])([F:11])[F:10])[CH:6]=[CH:5][C:3]=1N.N([O-])=O.[Na+].[C-]#N.[Na+].[Cu](C#N)[C:21]#[N:22].C(=O)([O-])O.[Na+]>S(=O)(=O)(O)O.O.O.S([O-])([O-])(=O)=O.[Ni+2]>[Cl:1][C:2]1[CH:8]=[C:7]([C:9]([F:12])([F:11])[F:10])[CH:6]=[CH:5][C:3]=1[C:21]#[N:22] |f:1.2,3.4,6.7,10.11.12|

Inputs

Step One
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0.46 g
Type
catalyst
Smiles
O.S(=O)(=O)([O-])[O-].[Ni+2]
Step Three
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=C(N)C=CC(=C1)C(F)(F)F
Name
Quantity
18 g
Type
solvent
Smiles
S(O)(O)(=O)=O
Name
Quantity
65 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
3.57 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
7 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
10.77 g
Type
reactant
Smiles
[C-]#N.[Na+]
Step Six
Name
Quantity
0.51 g
Type
reactant
Smiles
[Cu](C#N)C#N
Step Seven
Name
Quantity
25.8 g
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Step Eight
Name
Quantity
30 mL
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at 40°-45° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
carefully poured onto the following mixture
STIRRING
Type
STIRRING
Details
The reaction mixture is stirred at 100° C. for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
after cooling
EXTRACTION
Type
EXTRACTION
Details
extraction
FILTRATION
Type
FILTRATION
Details
The extract is filtered through celite
WASH
Type
WASH
Details
successively washed with water, with salted water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residue is purified on a column of silica gel, eluent

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=C(C#N)C=CC(=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 3.55 g
YIELD: CALCULATEDPERCENTYIELD 391.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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